molecular formula C12H4Br4O B14213649 2,3,4,8-Tetrabromo-dibenzofuran CAS No. 617707-87-6

2,3,4,8-Tetrabromo-dibenzofuran

Cat. No.: B14213649
CAS No.: 617707-87-6
M. Wt: 483.77 g/mol
InChI Key: UPTXKXSOCQVGFU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,3,4,8-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted at elevated temperatures to facilitate the incorporation of bromine atoms into the dibenzofuran ring .

Chemical Reactions Analysis

2,3,4,8-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form dibenzofuran derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated dibenzofurans. Typical reducing agents include zinc dust and hydrazine.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibenzofuran-2,3,4,8-tetraone, while reduction could produce dibenzofuran with fewer bromine atoms.

Scientific Research Applications

2,3,4,8-Tetrabromo-dibenzofuran has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.

    Biology: Studies have explored its potential biological activities, including its effects on various enzymes and receptors. It is often used in research to understand the interactions between brominated compounds and biological systems.

    Medicine: While not widely used in clinical settings, this compound has been investigated for its potential therapeutic properties, particularly in the context of anti-cancer and anti-inflammatory activities.

    Industry: This compound is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,8-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to the receptor, this compound can modulate the transcription of genes involved in detoxification processes, leading to its observed biological effects .

Comparison with Similar Compounds

2,3,4,8-Tetrabromo-dibenzofuran can be compared with other polybrominated dibenzofurans, such as:

    2,3,7,8-Tetrabromodibenzofuran: Similar in structure but with bromine atoms at different positions.

    2,3,4,9-Tetrabromo-dibenzofuran: Another isomer with bromine atoms at the 2, 3, 4, and 9 positions.

Properties

IUPAC Name

2,3,4,8-tetrabromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br4O/c13-5-1-2-9-6(3-5)7-4-8(14)10(15)11(16)12(7)17-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTXKXSOCQVGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=CC(=C(C(=C3O2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335662
Record name 2,3,4,8-tetrabromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617707-87-6
Record name 2,3,4,8-tetrabromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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